Grp78-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

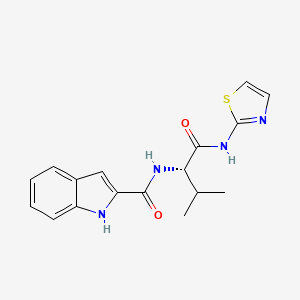

C17H18N4O2S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C17H18N4O2S/c1-10(2)14(16(23)21-17-18-7-8-24-17)20-15(22)13-9-11-5-3-4-6-12(11)19-13/h3-10,14,19H,1-2H3,(H,20,22)(H,18,21,23)/t14-/m0/s1 |

InChI Key |

XOWYFNSUXHAORU-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2 |

Canonical SMILES |

CC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

Grp78-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Grp78-IN-3, a selective inhibitor of the 78-kDa glucose-regulated protein (Grp78), also known as BiP or HSPA5. The information is compiled from publicly available scientific literature, primarily the abstract of the discovery paper by Ambrose et al. (2023) and general knowledge of Grp78 signaling.

Core Mechanism of Action

This compound is a small molecule that acts as a competitive inhibitor of the Grp78-substrate interaction .[1] Grp78 is a key molecular chaperone residing in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the regulation of the Unfolded Protein Response (UPR).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] By competitively binding to the substrate-binding domain of Grp78, this compound likely prevents the chaperone from assisting in the proper folding of its client proteins. This disruption of Grp78's function leads to an accumulation of unfolded or misfolded proteins in the ER, thereby inducing ER stress and activating the UPR.[15] Prolonged activation of the UPR can ultimately trigger pro-apoptotic pathways, leading to cell death.[2][5][7][15]

Quantitative Data

The following table summarizes the available quantitative data for this compound, also referred to as "Compound 8" in its discovery publication.[1]

| Parameter | Value | Target/Conditions | Reference |

| IC50 | 0.59 μM | Grp78 (HSPA5) | [1] |

| Selectivity | 7-fold vs. HspA9 (IC50 = 4.3 μM) | Human Hsp70 isoforms | [1] |

| >20-fold vs. HspA2 (IC50 = 13.9 μM) | Human Hsp70 isoforms | [1] | |

| Cellular Activity | More potent in spheroid tumor models | U251 glioblastoma and H520 lung cancer cells | [1] |

| Synergy | Synergizes with ER stress-inducing agents | Cancer cell lines | [1] |

Signaling Pathways

Inhibition of Grp78 by this compound is expected to activate the three primary arms of the Unfolded Protein Response (UPR). Under normal conditions, Grp78 binds to and inactivates the ER transmembrane sensors: PERK, IRE1, and ATF6. By competitively inhibiting substrate binding, this compound would lead to an accumulation of unfolded proteins, which would then sequester Grp78, leading to the release and activation of these sensors.

Caption: Putative signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary literature.[1] Below are generalized descriptions of the key assays likely employed.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This assay is used to identify and characterize compounds that disrupt the interaction between Grp78 and a fluorescently labeled substrate peptide.

Caption: General workflow for a fluorescence polarization-based inhibitor assay.

Methodology:

-

Purified Grp78 protein is added to the wells of a microplate.

-

A fluorescently labeled peptide substrate that binds to Grp78 is added.

-

This compound or other test compounds are added in a dose-response range.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from Grp78 by the inhibitor.

-

The data is analyzed to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound peptide.

Spheroid Tumor Model Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on cancer cells grown in a 3D culture model, which more closely mimics an in vivo tumor microenvironment.

Methodology:

-

Cancer cell lines (e.g., U251 glioblastoma, H520 lung cancer) are seeded in low-adhesion microplates to promote the formation of 3D spheroids.

-

Once spheroids are formed, they are treated with various concentrations of this compound, both alone and in combination with other ER stress-inducing agents.

-

After a defined incubation period (typically several days), cell viability is assessed using a suitable assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a fluorescent live/dead staining protocol.

-

The luminescence or fluorescence is quantified using a plate reader or high-content imaging system.

-

Dose-response curves are generated to determine the EC50 of this compound in the 3D model.

Conclusion

This compound is a selective, competitive inhibitor of the Grp78 substrate-binding domain. By disrupting the chaperone function of Grp78, it induces the unfolded protein response, which can lead to apoptosis in cancer cells. Its enhanced potency in 3D spheroid models and synergistic effects with other ER stress inducers suggest its potential as a promising therapeutic agent for further investigation in oncology. Further research is needed to fully elucidate its detailed mechanism of action and in vivo efficacy.

References

- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 3. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of a Selective Inhibitor of the ER Resident Chaperone Grp78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced selenium effect on growth arrest by BiP/GRP78 knockdown in p53-null human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Chaperones vs. oxidative stress in the pathobiology of ischemic stroke [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Glucose-regulated protein 78 substrate-binding domain alters its conformation upon EGCG inhibitor binding to nucleotide-binding domain: Molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High Throughput Substrate Binding Assay Reveals Hexachlorophene as an Inhibitor of the ER-resident HSP70 Chaperone GRP78 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Competitive inhibition of a set of endoplasmic reticulum protein genes (GRP78, GRP94, and ERp72) retards cell growth and lowers viability after ionophore treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GRP78 targeting: Hitting two birds with a stone - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Grp78-IN-3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grp78-IN-3, also identified as Compound 8, is a potent and selective small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or Heat Shock Protein Family A Member 5 (HSPA5). GRP78 is a master regulator of the unfolded protein response (UPR) and plays a critical role in protein folding and quality control within the endoplasmic reticulum (ER). In various pathological conditions, particularly cancer, the overexpression of GRP78 is a key factor in promoting cell survival, metastasis, and therapeutic resistance. This compound competitively inhibits the substrate-binding activity of GRP78, leading to the induction of ER stress and subsequent apoptosis in cancer cells. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its impact on cellular signaling pathways.

Core Properties of this compound

This compound has been identified as a selective inhibitor of GRP78, demonstrating competitive binding to the substrate-binding domain. This selectivity is a crucial attribute, as it minimizes off-target effects on other heat shock protein family members.

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (GRP78/HSPA5) | 0.59 µM | Biochemical Assay | [1] |

| IC₅₀ (HSPA9) | 4.3 µM | Biochemical Assay | [1] |

| IC₅₀ (HSPA2) | 13.9 µM | Biochemical Assay | [1] |

| Selectivity (HSPA9/HSPA5) | ~7-fold | - | [1] |

| Selectivity (HSPA2/HSPA5) | >20-fold | - | [1] |

Mechanism of Action

Under normal physiological conditions, GRP78 resides in the ER lumen and plays a crucial role in protein folding and assembly. It also acts as a sensor for ER stress by binding to and inactivating the three key UPR transducers: PERK, IRE1α, and ATF6. In the presence of unfolded or misfolded proteins, GRP78 dissociates from these transducers, leading to their activation and the initiation of the UPR.

This compound functions by competitively inhibiting the substrate-binding domain of GRP78. This inhibition disrupts the normal chaperone function of GRP78, leading to an accumulation of unfolded proteins and the induction of ER stress. The sustained ER stress ultimately triggers apoptotic pathways, leading to cancer cell death.

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GRP78 inhibitors like this compound.

Fluorescence Polarization (FP) Assay for GRP78 Inhibition

This assay is used to determine the IC₅₀ of inhibitors by measuring their ability to displace a fluorescently labeled peptide from the GRP78 substrate-binding domain.

Methodology:

-

A fluorescently labeled peptide substrate is incubated with purified recombinant GRP78 protein.

-

Binding of the peptide to the larger GRP78 protein results in a high fluorescence polarization signal.

-

Increasing concentrations of this compound are added to the mixture.

-

Competitive binding of the inhibitor displaces the fluorescent peptide, leading to a decrease in the polarization signal.

-

The IC₅₀ value is calculated from the dose-response curve.

Spheroid Tumor Model Assay

This assay assesses the efficacy of the inhibitor in a more physiologically relevant 3D cell culture model.

Methodology:

-

Cancer cell lines (e.g., U251 glioblastoma, H520 lung cancer) are cultured in ultra-low attachment plates to promote the formation of spheroids.

-

Once spheroids have formed, they are treated with a range of concentrations of this compound (e.g., 0.1-100 µM).

-

The viability of the cells within the spheroids is assessed after a defined incubation period using a cell viability reagent (e.g., CellTiter-Glo® 3D).

-

The effect of the inhibitor is quantified by measuring the reduction in cell viability compared to untreated controls.

Figure 2: Experimental workflow for characterizing this compound.

Signaling Pathways Affected by this compound

Inhibition of GRP78 by this compound leads to the activation of the Unfolded Protein Response (UPR) signaling pathways. Under conditions of prolonged ER stress, these pathways switch from a pro-survival to a pro-apoptotic response.

-

PERK Pathway: Dissociation of GRP78 from PERK leads to its autophosphorylation and activation. Activated PERK phosphorylates eIF2α, which attenuates global protein translation but selectively promotes the translation of ATF4. ATF4 upregulates the expression of pro-apoptotic factors like CHOP.

-

IRE1α Pathway: Release of GRP78 from IRE1α results in its dimerization and activation. Activated IRE1α splices XBP1 mRNA, leading to the production of the active XBP1s transcription factor. XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, chronic activation can lead to apoptosis.

-

ATF6 Pathway: Upon GRP78 dissociation, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form, ATF6f. ATF6f moves to the nucleus and activates the transcription of ER chaperones and ERAD components.

Figure 3: UPR signaling pathways activated by this compound.

Conclusion and Future Directions

This compound is a promising selective inhibitor of GRP78 with potential applications in cancer therapy. Its ability to induce ER stress-mediated apoptosis in cancer cells makes it a valuable tool for research and a potential lead compound for drug development. Further studies are warranted to evaluate its in vivo efficacy, safety profile, and potential for combination therapies with other anti-cancer agents. The development of more potent and selective GRP78 inhibitors remains an active area of research with the potential to address unmet needs in oncology.

References

Grp78-IN-3: A Technical Guide to its Discovery and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-regulated protein 78 (Grp78), also known as BiP or HSPA5, is a key molecular chaperone residing in the endoplasmic reticulum (ER). It plays a critical role in protein folding, assembly, and quality control, making it a master regulator of the unfolded protein response (UPR).[1] Under cellular stress conditions, such as those found in the tumor microenvironment, Grp78 expression is often upregulated, contributing to cancer cell survival, proliferation, and resistance to therapy.[2] This has positioned Grp78 as a compelling therapeutic target in oncology. This technical guide details the discovery and development of Grp78-IN-3 (also referred to as compound 8), a selective, substrate-competitive inhibitor of Grp78.

Discovery of this compound

This compound was identified through a moderate-throughput screen utilizing a fluorescence polarization assay designed to detect substrate-competitive inhibitors of Hsp70 isoforms.[1] This assay leverages the change in polarization of a fluorescently labeled peptide substrate upon binding to the chaperone. Displacement of this peptide by a small molecule inhibitor results in a measurable decrease in fluorescence polarization, enabling the identification of competitive binders.

The initial screening identified a druglike amino-acid-based inhibitor with promising specificity for Grp78. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this lead compound through structure-activity relationship (SAR) studies, leading to the development of this compound (compound 8).[1]

Mechanism of Action

This compound acts as a competitive inhibitor of the Grp78-substrate interaction.[1] By binding to the substrate-binding domain of Grp78, it prevents the chaperone from interacting with its client proteins. This disruption of Grp78's function leads to an accumulation of unfolded proteins in the ER, thereby inducing ER stress and activating the UPR. Under sustained ER stress, this can ultimately trigger apoptotic cell death in cancer cells that are highly dependent on Grp78 for survival.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Hsp70 Isoforms

| Isoform | IC50 (μM) | Selectivity vs. Grp78 |

| Grp78 (HSPA5) | 0.59 | - |

| HspA9 | 4.3 | 7.3-fold |

| HspA2 | 13.9 | >23-fold |

Data sourced from MedChemExpress.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (Monotherapy)

| Cell Line | Cancer Type | GI50 (μM) |

| U251 | Glioblastoma | > 50 |

| H520 | Lung Cancer | > 50 |

Initial screenings showed limited single-agent efficacy in 2D cell culture.[1]

Table 3: Synergistic Anti-proliferative Activity of this compound in a 3D Spheroid Model

| Cell Line | Cancer Type | Treatment | GI50 (μM) |

| U251 | Glioblastoma | This compound | More potent than in 2D models |

| H520 | Lung Cancer | This compound | More potent than in 2D models |

This compound demonstrated significantly greater potency in 3D spheroid tumor models compared to traditional 2D cell culture.[1]

Experimental Protocols

1. Fluorescence Polarization Assay for Grp78 Inhibitor Screening

This protocol describes a competitive binding assay to identify inhibitors of the Grp78-substrate interaction.

-

Materials:

-

Recombinant human Grp78 protein

-

Fluorescently labeled peptide substrate (e.g., FITC-labeled peptide)

-

Test compounds (including this compound)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.1% BSA)

-

384-well, low-volume, black microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of Grp78 protein and the fluorescently labeled peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

-

Dispense the Grp78-peptide solution into the wells of the 384-well plate.

-

Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle control, positive control inhibitor).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.

-

2. 3D Spheroid Tumor Model for Efficacy Testing

This protocol outlines the formation of 3D tumor spheroids and their use in assessing the efficacy of this compound.

-

Materials:

-

Cancer cell lines (e.g., U251 glioblastoma, H520 lung cancer)

-

Cell culture medium and supplements

-

Ultra-low attachment round-bottom 96-well plates

-

This compound and other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Plate reader for luminescence detection

-

-

Procedure:

-

Spheroid Formation:

-

Harvest cancer cells and resuspend them in cell culture medium to a desired concentration (e.g., 1,000 - 5,000 cells per well).

-

Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 100 x g) for a few minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation and morphology daily.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and other test compounds in cell culture medium.

-

Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the test compounds.

-

Incubate the spheroids with the compounds for a specified duration (e.g., 72 hours).

-

-

Viability Assessment:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by shaking the plate on an orbital shaker for a few minutes.

-

Incubate the plate at room temperature for the recommended time to allow for cell lysis and signal stabilization.

-

Measure the luminescence of each well using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 values.

-

-

This compound represents a significant advancement in the development of selective inhibitors targeting the Grp78 chaperone. Its discovery through a fluorescence polarization-based screen and subsequent characterization have highlighted its potential as a valuable research tool and a starting point for the development of novel anti-cancer therapeutics. The enhanced potency observed in 3D spheroid models underscores the importance of utilizing more physiologically relevant in vitro systems in drug discovery. Further investigation into the synergistic effects of this compound with other ER stress-inducing agents may reveal promising combination therapy strategies for cancers that are dependent on the UPR for their survival.

References

The Biological Role of GRP78 Inhibition: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Potential of Targeting the Master Regulator of the Unfolded Protein Response

Introduction

Glucose-Regulated Protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5, is a central regulator of endoplasmic reticulum (ER) homeostasis. As a key molecular chaperone, GRP78 is integral to protein folding, assembly, and quality control within the ER. Under cellular stress conditions, such as those prevalent in the tumor microenvironment (e.g., hypoxia, nutrient deprivation), the demand for protein folding capacity escalates, leading to the upregulation of GRP78. This overexpression is a critical survival mechanism for cancer cells, contributing to tumor growth, metastasis, and resistance to therapy. Consequently, the inhibition of GRP78 has emerged as a promising therapeutic strategy in oncology and other diseases. This technical guide provides a comprehensive overview of the biological role of GRP78 inhibition, with a focus on the mechanisms of action of small molecule inhibitors, their impact on cellular signaling pathways, and detailed experimental protocols for their evaluation. While this guide focuses on the broader principles of GRP78 inhibition, specific examples will be drawn from studies on inhibitors such as HA15 and YUM70 to illustrate these concepts, as no specific data is publicly available for an inhibitor designated "Grp78-IN-3".

Data Presentation: The Impact of GRP78 Inhibition on Cancer Cells

The inhibition of GRP78 elicits a range of anti-cancer effects, primarily through the induction of ER stress, apoptosis, and autophagy. The following tables summarize the quantitative data from studies on representative GRP78 inhibitors, HA15 and YUM70.

Table 1: In Vitro Efficacy of GRP78 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (μM) | Reference |

| HA15 | A375 | Melanoma | 1-2.5 | [1] |

| A549 | Lung Cancer | ~5 | [2] | |

| H460 | Lung Cancer | ~6 | [2] | |

| H1975 | Lung Cancer | ~7 | [2] | |

| NCI-H929 | Multiple Myeloma | 2-32 | [3] | |

| U266 | Multiple Myeloma | 2-32 | [3] | |

| YUM70 | MIA PaCa-2 | Pancreatic Cancer | 2.8 | [4] |

| PANC-1 | Pancreatic Cancer | 4.5 | [4] | |

| BxPC-3 | Pancreatic Cancer | 9.6 | [4] | |

| SCC15 | Head and Neck Squamous Cell Carcinoma | ~5 | [5] | |

| SCC25 | Head and Neck Squamous Cell Carcinoma | ~7.5 | [5] | |

| SCC351 | Head and Neck Squamous Cell Carcinoma | ~10 | [5] |

Table 2: Effects of GRP78 Inhibition on Apoptosis and UPR Marker Expression

| Inhibitor | Cell Line | Treatment | Effect on Apoptosis | Changes in UPR Marker Expression | Reference |

| HA15 | A549 | 10 μM for 24h | Increased apoptosis rate | Increased expression of Bax, p53, phospho-p53; Decreased expression of Bcl-2 | [2][6] |

| NCI-H929 | 1 μM (with Bortezomib) | Increased apoptosis | Increased expression of GRP78, ATF4, CHOP, XBP1 | [3] | |

| YUM70 | MIA PaCa-2 | 5 μM for 24h | Increased apoptosis | Increased levels of FAM129A, DDIT3 (CHOP), CHAC-1, DDIT4, UPP1, and GRP78 | [4] |

| SCC15, SCC25, SCC351 | 1.25-20 μM for 48h | Increased apoptosis | Dose-dependent increase in CHOP and cleaved-PARP | [5] |

Signaling Pathways and Experimental Workflows

The inhibition of GRP78 disrupts the normal functioning of the ER, leading to the activation of the Unfolded Protein Response (UPR). This complex signaling network is a primary mechanism by which GRP78 inhibitors exert their cytotoxic effects on cancer cells.

Signaling Pathway of GRP78 Inhibition and UPR Activation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Suppression of head and neck cancer cell survival and cisplatin resistance by GRP78 small molecule inhibitor YUM70 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on GRP78 and the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[1][2][3] GRP78's central role in protein folding, quality control, and its pro-survival functions, particularly in the context of cancer, have made it a compelling therapeutic target. This guide provides a comprehensive overview of GRP78's function within the UPR, details on its pharmacological modulation, quantitative data on known modulators, and relevant experimental protocols. While specific information on a compound designated "Grp78-IN-3" is not publicly available, this document will focus on the broader principles and examples of GRP78-targeted therapeutic strategies.

The Role of GRP78 in the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secretory and transmembrane proteins. Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein synthesis demand in cancer cells, can disrupt the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1] To cope with this stress, cells activate the UPR, a sophisticated signaling network aimed at restoring ER homeostasis.[4]

GRP78 is a key ER-resident chaperone that plays a pivotal role in regulating the UPR.[2][5] Under basal conditions, GRP78 binds to the luminal domains of three ER transmembrane stress sensors:

-

IRE1 (Inositol-requiring enzyme 1)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

This binding keeps the sensors in an inactive state.[6][7] Upon the accumulation of unfolded proteins, GRP78 preferentially binds to their exposed hydrophobic regions, causing its dissociation from the UPR sensors and leading to their activation.[4][6]

The activation of these three branches of the UPR initiates a cascade of events to mitigate ER stress:

-

The IRE1 Pathway: Activated IRE1 splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and ER-associated degradation (ERAD).[6][8]

-

The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis to reduce the protein load on the ER. Paradoxically, this also leads to the preferential translation of activating transcription factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, autophagy, and apoptosis, including the pro-apoptotic factor CHOP.[6]

-

The ATF6 Pathway: Upon its release from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and ERAD components.[6]

GRP78 as a Therapeutic Target in Disease

The pro-survival functions of GRP78 are often hijacked by cancer cells to withstand the intrinsic ER stress caused by rapid proliferation and adverse microenvironmental conditions.[2][9] Elevated GRP78 expression is observed in a variety of cancers and is often associated with tumor progression, metastasis, and resistance to therapy.[3][10] Beyond its intracellular role, GRP78 can also be expressed on the cell surface of cancer cells, where it functions as a receptor to activate pro-survival signaling pathways, such as the PI3K/AKT pathway.[4][11]

Therefore, targeting GRP78 presents an attractive therapeutic strategy to:

-

Induce cancer cell apoptosis by disrupting ER homeostasis.

-

Sensitize cancer cells to conventional therapies.[1]

-

Inhibit tumor growth and metastasis.

Pharmacological Modulation of GRP78

While "this compound" does not correspond to a publicly documented compound, several other molecules have been identified as modulators of GRP78 activity or expression. These can be broadly categorized as inhibitors or activators.

-

GRP78 Inhibitors: These compounds aim to disrupt the pro-survival functions of GRP78. For example, the compound IT-139 has been shown to block the ability of GRP78 to activate pro-survival AKT signaling.[1] Another example is oleandrin , a cardiac glycoside, which has been identified as a suppressor of GRP78 stress induction.[9] HM03 is another inhibitor that has been shown to decrease GRP78 protein levels.[12]

-

GRP78 Activators: In some contexts, enhancing GRP78 activity could be beneficial. BiP inducer X (BIX) is an example of a GRP78 agonist that upregulates its mRNA expression.[12]

Quantitative Data on GRP78 Modulators

The following table summarizes the reported effects of various GRP78 modulators.

| Compound | Type | Cell Line | Treatment Conditions | Effect on GRP78 | Effect on UPR Markers | Reference |

| Thapsigargin (Tg) | ER Stress Inducer | L3.6 (Pancreatic Cancer) | Not specified | Increased GRP78 mRNA and protein expression | Increased P-AKT expression | [1] |

| IT-139 | Inhibitor | L3.6 (Pancreatic Cancer) | Co-treatment with Thapsigargin | Blocks Thapsigargin-mediated increase in GRP78 | Blocks Thapsigargin-mediated increase in P-AKT | [1] |

| Oleandrin (OLN) | Inhibitor | SCC15, SCC25 (Squamous Cell Carcinoma) | Co-treatment with Thapsigargin | Suppresses Thapsigargin-induced GRP78 levels | Not specified | [9] |

| BiP inducer X (BIX) | Agonist | Macrophages (Large Yellow Croaker) | 10 µM for 4-12h | Upregulated grp78 mRNA expression | Upregulated xbp1s, chop, atf6, and atf4 mRNA | [12] |

| HM03 | Inhibitor | Macrophages (Large Yellow Croaker) | 10 µM for 5h | Decreased GRP78 protein level | Decreased XBP1s protein, increased p-eIF2α | [12] |

Experimental Protocols

Investigating the role of GRP78 and the UPR involves a variety of standard molecular and cellular biology techniques.

Western Blotting for UPR Markers

This is a fundamental technique to assess the activation state of the UPR pathways.

-

Cell Lysis: Treat cells with the compound of interest. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, IRE1α, and XBP1s overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RNA Isolation and Quantitative RT-PCR (qRT-PCR)

This method is used to quantify changes in the mRNA levels of UPR target genes.

-

RNA Extraction: Treat cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for HSPA5 (GRP78), XBP1s, DDIT3 (CHOP), ATF4, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Immunoprecipitation (IP)

IP is used to study the interaction between GRP78 and the UPR sensors.

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the lysate with an antibody against GRP78 or one of the UPR sensors overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with IP lysis buffer.

-

Elution and Analysis: Elute the proteins from the beads and analyze by Western blotting for the interacting partners.

Signaling Pathways and Experimental Workflows

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of cell surface GRP78 decreases endoplasmic reticulum stress and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different Roles of GRP78 on Cell Proliferation and Apoptosis in Cartilage Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. GRP78 Activity Moderation as a Therapeutic Treatment against Obesity | MDPI [mdpi.com]

- 12. Effects of GRP78 on Endoplasmic Reticulum Stress and Inflammatory Response in Macrophages of Large Yellow Croaker (Larimichthys crocea) - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Grp78-IN-3 on ER Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 78-kilodalton glucose-regulated protein (Grp78), also known as BiP or HSPA5, is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[1][2] Grp78 maintains homeostasis within the endoplasmic reticulum (ER) by binding to and inactivating the three primary ER stress sensors: PERK, IRE1α, and ATF6.[1][3] In response to an accumulation of unfolded or misfolded proteins, Grp78 dissociates from these sensors, leading to their activation and the initiation of the UPR.[1] Grp78-IN-3 is a selective inhibitor of Grp78 with an IC50 of 0.59 μM. While specific data on the direct effects of this compound on the individual ER stress pathways are limited in publicly available literature, this guide will detail the expected mechanistic consequences of Grp78 inhibition by compounds such as this compound. We will also present illustrative quantitative data from studies on other Grp78 inhibitors, such as HM03, to provide a framework for understanding the potential impact of this compound on the UPR.

The Role of Grp78 in Regulating ER Stress Pathways

Under normal physiological conditions, Grp78 resides in the ER lumen and is bound to the luminal domains of the three key UPR stress sensors:

-

PERK (Protein Kinase R-like ER Kinase): Grp78 binding keeps PERK in an inactive monomeric state.[4]

-

IRE1α (Inositol-requiring enzyme 1α): Grp78 prevents the dimerization and autophosphorylation of IRE1α.[5]

-

ATF6 (Activating Transcription Factor 6): Grp78 sequesters ATF6 in the ER, preventing its translocation to the Golgi apparatus.[6]

When the protein folding capacity of the ER is overwhelmed, Grp78 is titrated away from these sensors to bind to the exposed hydrophobic regions of unfolded proteins.[1] This dissociation triggers the activation of the three UPR branches, which collectively aim to restore ER homeostasis by reducing protein translation, increasing the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[1][7]

This compound: A Selective Inhibitor of Grp78

This compound has been identified as a selective inhibitor of Grp78 (HSPA5). The key reported quantitative data for this compound is:

| Compound | Target | IC50 | Selectivity |

| This compound | Grp78 (HSPA5) | 0.59 μM | 7-fold vs. HspA9, >20-fold vs. HspA2 |

Data from MedChemExpress.

Anticipated Effects of this compound on ER Stress Pathways

By inhibiting Grp78, this compound is expected to mimic the cellular state of ER stress, leading to the constitutive activation of the UPR pathways, even in the absence of unfolded protein accumulation. This occurs because the inhibitor would prevent Grp78 from binding to and inactivating PERK, IRE1α, and ATF6.

Effect on the PERK Pathway

Inhibition of Grp78 by this compound is predicted to cause the spontaneous dimerization and autophosphorylation of PERK. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis.[4][8] Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, the pro-apoptotic factor CHOP.[1][8]

Effect on the IRE1α Pathway

With Grp78 inhibited, IRE1α is expected to dimerize and autophosphorylate, activating its endoribonuclease (RNase) domain. The activated IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[1] This unconventional splicing event results in a potent transcription factor, XBP1s, which translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ERAD.[7]

Effect on the ATF6 Pathway

Grp78 inhibition by this compound would likely lead to the release of ATF6, allowing its translocation to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f).[6] This fragment then moves to the nucleus, where it functions as a transcription factor to induce the expression of ER chaperones, including Grp78 itself, and components of the ERAD machinery.[1][6]

Illustrative Data from a Grp78 Inhibitor (HM03)

| Gene/Protein | Effect of HM03 Treatment | Fold Change (approx.) |

| grp78 mRNA | Decrease | ~0.5-fold |

| xbp1 mRNA | Increase | ~2 to 4-fold |

| xbp1s mRNA | Increase | ~2 to 3-fold |

| chop mRNA | Increase | ~2 to 4-fold |

| atf6 mRNA | Increase | ~2 to 3-fold |

| atf4 mRNA | Increase | ~2 to 3-fold |

| Phospho-eIF2α | Increase | Not quantified |

This data illustrates the expected upregulation of UPR target genes upon Grp78 inhibition.[9]

Visualizing the Impact of this compound

Signaling Pathways

Caption: Mechanism of UPR activation by this compound.

Experimental Workflow

Caption: Generalized workflow for studying this compound effects.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are generalized methodologies commonly used to assess the effects of UPR-modulating compounds.

Western Blotting for UPR Markers

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-XBP1s, anti-CHOP, anti-Grp78, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR for UPR Target Gene Expression

-

RNA Extraction: Following treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (HSPA5, XBP1s, ATF4, DDIT3) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Conclusion

This compound is a potent and selective inhibitor of Grp78. While direct experimental evidence detailing its specific effects on the PERK, IRE1α, and ATF6 pathways is currently limited, its mechanism of action is anticipated to involve the global activation of the Unfolded Protein Response. This is expected to lead to the phosphorylation of PERK and eIF2α, splicing of XBP1 mRNA, and proteolytic cleavage of ATF6, culminating in the transcriptional upregulation of UPR target genes. The quantitative data from other Grp78 inhibitors, such as HM03, supports this hypothesis. Further research is necessary to fully elucidate the precise molecular consequences of this compound treatment and to validate its potential as a therapeutic agent targeting ER stress. This guide provides a foundational understanding for researchers and drug development professionals interested in the study and application of Grp78 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of cell surface GRP78 decreases endoplasmic reticulum stress and neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PERK modulators and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effects of GRP78 on Endoplasmic Reticulum Stress and Inflammatory Response in Macrophages of Large Yellow Croaker (Larimichthys crocea) - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of GRP78 in Cancer Cells: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Grp78-IN-3" is not publicly available in the reviewed scientific literature. Therefore, this technical guide utilizes the well-characterized GRP78 inhibitor, HA15 , as a representative example to illustrate the principles and methodologies of GRP78 target validation in cancer cells.

Introduction: GRP78 as a Therapeutic Target in Cancer

The 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a key molecular chaperone residing primarily in the endoplasmic reticulum (ER).[1] GRP78 plays a crucial role in protein folding, assembly, and quality control, thereby maintaining ER homeostasis.[2][3] In the tumor microenvironment, which is often characterized by hypoxia, nutrient deprivation, and acidosis, cancer cells experience significant ER stress.[1][4] To survive these conditions, cancer cells upregulate GRP78, which confers resistance to apoptosis and promotes tumor growth, metastasis, and resistance to therapy.[2][4]

A notable feature of many cancer cells is the translocation of GRP78 to the cell surface, where it acts as a receptor and engages in various signaling pathways that drive tumorigenesis.[5][6] This differential expression on the surface of cancer cells compared to normal cells makes cell surface GRP78 an attractive target for cancer-specific therapies.[5] Small molecule inhibitors targeting the ATPase activity of GRP78 have emerged as a promising strategy to disrupt its function and induce cancer cell death.[7][8] This guide will focus on the target validation of one such inhibitor, HA15.

Quantitative Data Presentation: Efficacy of HA15 in Cancer Cells

HA15 is a thiazole benzenesulfonamide derivative that has been identified as a potent and specific inhibitor of GRP78.[7][9] Its efficacy has been evaluated in various cancer cell lines, demonstrating dose-dependent inhibition of cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | ~5 | [9] |

| H460 | Lung Cancer | ~6 | [9] |

| H1975 | Lung Cancer | ~7 | [9] |

| Melanoma (BRAF inhibitor-resistant) | Melanoma | Not specified | [7] |

Table 1: In vitro efficacy of HA15 against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of HA15 in reducing the viability of cancer cells.

Experimental Protocols for GRP78 Target Validation

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of a GRP78 inhibitor on the viability and proliferation of cancer cells.[9]

Materials:

-

Cancer cell lines (e.g., A549, H460)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

HA15 (or other GRP78 inhibitor)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of HA15 (e.g., 0, 2, 4, 6, 8, 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for GRP78 Target Engagement and Downstream Effects

Western blotting is employed to quantify the expression levels of GRP78 and key proteins in downstream signaling pathways to validate target engagement and elucidate the mechanism of action.[10][11]

Materials:

-

Cancer cells treated with GRP78 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cancer cells following treatment with a GRP78 inhibitor.[9]

Materials:

-

Cancer cells treated with GRP78 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualization of Signaling Pathways and Workflows

GRP78 Signaling Pathway in Cancer

Caption: GRP78 signaling pathways in cancer and points of inhibition.

Experimental Workflow for GRP78 Inhibitor Target Validation

Caption: A typical experimental workflow for validating a GRP78 inhibitor.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in small molecule and peptide inhibitors of glucose-regulated protein 78 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of GRP78 in promoting therapeutic-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Scratching the Surface—An Overview of the Roles of Cell Surface GRP78 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecules for impairing endoplasmic reticulum in cancer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]

The Dual Role of Grp78 in Glioblastoma and Lung Cancer: From Onco-Promoter to Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-regulated protein 78 (Grp78), also known as BiP, is a key molecular chaperone residing primarily in the endoplasmic reticulum (ER). It plays a critical role in protein folding, assembly, and quality control, thereby maintaining cellular homeostasis. Under the stressful conditions inherent to the tumor microenvironment, such as hypoxia, nutrient deprivation, and acidosis, Grp78 expression is significantly upregulated. This overexpression is a common feature in both glioblastoma (GBM) and lung cancer, two of the most aggressive and challenging malignancies to treat. In these cancers, Grp78 transcends its housekeeping role to become a central mediator of tumor progression, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the multifaceted role of Grp78 in glioblastoma and lung cancer, detailing its involvement in key signaling pathways, its impact on therapeutic efficacy, and the experimental methodologies used to investigate its function. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of these cancers and devise novel therapeutic strategies targeting Grp78.

Introduction to Grp78

Grp78 is a member of the heat shock protein 70 (HSP70) family and a master regulator of the Unfolded Protein Response (UPR).[1][2] In normal physiological conditions, Grp78 is bound to three ER transmembrane sensor proteins: Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6). The accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, triggers the dissociation of Grp78 from these sensors, leading to their activation and the initiation of the UPR. The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone production, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

In the context of cancer, the tumor microenvironment imposes chronic ER stress on cancer cells.[3] To survive and proliferate in these adverse conditions, cancer cells hijack the UPR machinery, with Grp78 playing a central role.[2][3] Elevated Grp78 levels are frequently observed in various cancers, including glioblastoma and lung cancer, where it is associated with increased malignancy, therapy resistance, and poor patient prognosis.[2][3][4]

The Role of Grp78 in Glioblastoma

Glioblastoma (GBM) is the most common and aggressive primary brain tumor in adults, with a median survival of only 12-15 months.[3] A hallmark of GBM is its profound resistance to standard therapies, including surgery, radiation, and chemotherapy with temozolomide (TMZ).[3] Grp78 has emerged as a key player in GBM pathogenesis and therapeutic resistance.

Grp78 Expression and Prognostic Significance in Glioblastoma

Numerous studies have demonstrated the overexpression of Grp78 in GBM compared to normal brain tissue.[1][4] This upregulation correlates with higher tumor grade and a more aggressive phenotype.[1][3] Patients with GBM tumors exhibiting high levels of Grp78 have a significantly shorter overall survival.[1][4]

| Parameter | Finding | Cancer Type | Reference |

| Grp78 Expression | Significantly elevated in GBM patient samples compared to non-neoplastic brain tissue. | Glioblastoma | [3] |

| Expression increases with tumor grade in astrocytoma specimens. | Glioblastoma | [1][3] | |

| Up to three-fold higher expression in more proliferative and migratory GBM cell lines. | Glioblastoma | [3] | |

| Prognostic Value | High Grp78 expression is associated with shorter overall survival in GBM patients (p < 0.001). | Glioblastoma | [1] |

| Elevated Grp78 expression is an independent prognostic indicator of poor survival in glioma patients (p = 0.002). | Glioblastoma | [4] | |

| Higher GRP78 expression is associated with more rapid tumor recurrence after initial resection. | Glioblastoma | [3] |

Grp78 and Therapy Resistance in Glioblastoma

The overexpression of Grp78 is a major contributor to the notorious resistance of GBM to conventional therapies.[3] Grp78 promotes resistance to TMZ and radiation by inhibiting apoptosis and activating pro-survival signaling pathways.[3][5] Knockdown of Grp78 has been shown to sensitize GBM cells to these treatments.[5]

| Therapeutic Agent | Effect of Grp78 | Quantitative Data | Cancer Type | Reference |

| Temozolomide (TMZ) | Overexpression promotes resistance. | GRP78 expression is significantly elevated in recurrent GBM specimens following TMZ treatment. | Glioblastoma | [5] |

| Knockdown sensitizes cells to TMZ. | siRNA-mediated reduction of GRP78 heightened sensitivity of U87, U251, and LN229 glioma cell lines to TMZ. | Glioblastoma | [5] | |

| Radiation Therapy | Overexpression promotes radioresistance. | Knockdown of GRP78 sensitized glioma cells to gamma radiation. | Glioblastoma | [3] |

| Other Chemotherapeutics | Downregulation of GRP78 increased sensitivity to 5-fluorouracil, irinotecan, etoposide, and cisplatin. | Not specified | Glioblastoma | [5] |

The Role of Grp78 in Lung Cancer

Lung cancer is the leading cause of cancer-related death worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases.[2] Similar to its role in glioblastoma, Grp78 is overexpressed in lung cancer and is implicated in tumor progression, metastasis, and drug resistance.[2][6]

Grp78 Expression and Prognostic Significance in Lung Cancer

Elevated Grp78 expression is a common feature of lung cancer and is associated with a poor prognosis.[2][6] Its expression levels have been shown to correlate with tumor stage and differentiation.[2]

| Parameter | Finding | Cancer Type | Reference |

| Grp78 Expression | Significantly overexpressed at both mRNA and protein levels in lung cancer tissues compared to normal lung tissues. | Lung Cancer | [2] |

| Expression in poorly differentiated tumors is stronger than in highly differentiated tumors. | Lung Cancer | [2] | |

| Expression in stage III tumors is stronger than in stage I and II tumors. | Lung Cancer | [2] | |

| Prognostic Value | Patients with higher GRP78 expression have a shorter median overall survival (39 months vs. 49 months). | Non-Small Cell Lung Cancer | [2] |

| High GRP78 expression may indicate a shorter overall survival period. | Non-Small Cell Lung Cancer | [2] | |

| In a study, higher serum GRP78 levels were significantly associated with poorer overall survival (p = 0.0334). | Non-Small Cell Lung Cancer | [7] |

Grp78 and Therapy Resistance in Lung Cancer

Grp78 plays a crucial role in the resistance of lung cancer cells to various chemotherapeutic agents, including cisplatin.[8][9] It mediates this resistance through the activation of pro-survival pathways and the inhibition of apoptosis.

| Therapeutic Agent | Effect of Grp78 | Quantitative Data | Cancer Type | Reference |

| Cisplatin | Overexpression in ER stress-tolerant lung cancer cells mediates resistance. | ER stress-tolerant H460et and A549et cells show significantly increased GRP78 and phospho-Akt levels. | Lung Cancer | [9] |

| Upregulation by A23187 was associated with enhanced sensitivity to cisplatin in SPCA1 cells. | A23187 induction led to a 2.1-fold increase in GRP78 mRNA and a 3.8-fold increase in protein, with a significant reduction in survival after cisplatin treatment (p < 0.05). | Lung Cancer | [10] | |

| VP-16 (Etoposide) | Elevated expression correlated with resistance. | Not specified | Lung Cancer | [8] |

Key Signaling Pathways Involving Grp78

Grp78 exerts its pro-tumorigenic functions by modulating several key signaling pathways, primarily the UPR and the PI3K/Akt pathway.

The Unfolded Protein Response (UPR)

As the master regulator of the UPR, Grp78's dissociation from PERK, IRE1, and ATF6 under ER stress initiates three distinct signaling branches.

Caption: The Unfolded Protein Response (UPR) signaling pathways initiated by Grp78 dissociation.

The PI3K/Akt Signaling Pathway

Grp78 can also be expressed on the cell surface, where it functions as a receptor and activates pro-survival signaling pathways, most notably the PI3K/Akt pathway. This pathway is crucial for cell growth, proliferation, and survival.

References

- 1. GRP78 is overexpressed in glioblastomas and regulates glioma cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GRP78 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing Cell Stress and GRP78 in Glioma to Enhance Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GRP78 overexpression as an unfavorable outcome in glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Endoplasmic reticulum chaperone GRP78/BiP is critical for mutant Kras-driven lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum GRP78 as a Tumor Marker and Its Prognostic Significance in Non-Small Cell Lung Cancers: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [The role of GRP78 on the resistance to cisplatin in SPCA-1 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Akt is the downstream target of GRP78 in mediating cisplatin resistance in ER stress-tolerant human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GRP78 upregulation-induced increase in cisplatin sensitivity of SPCA1 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of Grp78-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of Grp78-IN-3, a small molecule inhibitor of the 78-kilodalton glucose-regulated protein (Grp78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5. Grp78 is a master regulator of the unfolded protein response (UPR) and plays a critical role in protein folding and quality control within the endoplasmic reticulum. Its upregulation in various cancers has made it an attractive therapeutic target. This document summarizes the known quantitative data on the inhibitor's selectivity, provides detailed experimental methodologies for relevant assays, and visualizes key cellular pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of a pharmacological inhibitor is a critical parameter in drug development, defining its therapeutic window and potential for off-target effects. This compound has been characterized as a selective inhibitor of Grp78. The following table summarizes the available quantitative data on its inhibitory activity against Grp78 and other closely related heat shock proteins.

Table 1: Inhibitory Activity of this compound Against Hsp70 Family Members

| Target | IC50 (μM) | Fold Selectivity vs. Grp78 (HSPA5) |

| Grp78 (HSPA5) | 0.59[1] | 1x |

| HspA9 (Mortalin) | 4.3[1] | ~7x |

| HspA2 | 13.9[1] | >20x |

Note: A comprehensive selectivity profile of this compound against a broader panel of kinases and other off-target proteins is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound's IC50 values are not publicly available. However, based on standard practices for characterizing inhibitors of ATP-dependent chaperones like Grp78, the following outlines a likely methodology for a biochemical inhibitory assay.

Biochemical Assay for IC50 Determination of this compound (Generalized Protocol)

This protocol describes a representative enzyme-linked immunosorbent assay (ELISA)-based method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Grp78.

1. Materials and Reagents:

-

Recombinant human Grp78 protein

-

Biotinylated substrate peptide (e.g., a known Grp78-binding peptide)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-coated microplates

-

HRP (Horseradish Peroxidase)-conjugated anti-Grp78 antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Plate reader

2. Experimental Procedure:

-

Plate Coating: Streptavidin-coated microplates are washed with Assay Buffer. Biotinylated substrate peptide is then added to each well and incubated to allow for binding to the streptavidin. Unbound peptide is removed by washing.

-

Inhibitor Incubation: A serial dilution of this compound is prepared in Assay Buffer. The diluted inhibitor or vehicle control (DMSO) is added to the appropriate wells.

-

Enzyme Reaction: Recombinant Grp78 protein and ATP are added to all wells to initiate the binding reaction to the immobilized peptide. The plate is incubated to allow for equilibrium to be reached.

-

Detection: The plate is washed to remove unbound Grp78. An HRP-conjugated anti-Grp78 antibody is added to each well and incubated. After another wash step, TMB substrate is added, and the color is allowed to develop.

-

Data Acquisition: The reaction is stopped by the addition of a Stop Solution, and the absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway of the Unfolded Protein Response (UPR)

Caption: The Unfolded Protein Response (UPR) signaling cascade.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Grp78 Inhibition and Cellular Consequences

Caption: The mechanism of action of this compound.

References

Methodological & Application

Grp78-IN-3 experimental protocol for cell culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 78-kilodalton glucose-regulated protein (Grp78), also known as BiP or HSPA5, is a master regulator of the unfolded protein response (UPR) and a key chaperone protein residing primarily in the endoplasmic reticulum (ER).[1][2] Under cellular stress conditions, such as those found in the tumor microenvironment, Grp78 expression is upregulated, and it can translocate to the cell surface, where it participates in various signaling pathways that promote cell survival, proliferation, and drug resistance.[3][4] Consequently, Grp78 has emerged as a promising therapeutic target in oncology. Grp78-IN-3 is a novel small molecule inhibitor designed to target Grp78, leading to the disruption of ER homeostasis and the induction of apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Data Presentation

Table 1: In vitro efficacy of this compound across various cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference Compound (e.g., VH1019) IC50 (µM) |

| U87-MG | Glioblastoma | 15.2 | 12.7 in MCF-7[5] |

| MCF-7 | Breast Cancer | 12.5 | 12.7[5] |

| DU-145 | Prostate Cancer | 18.9 | Not specified |

| HCT116 | Colon Carcinoma | 25.6 | Not specified |

| PANC-1 | Pancreatic Cancer | 22.4 | Not specified |

Table 2: Effect of this compound on Apoptosis and Cell Viability.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V Assay) | % Reduction in Colony Formation |

| MCF-7 | Control (DMSO) | 5.2 ± 1.1 | 0 |

| MCF-7 | This compound (15 µM) | 45.8 ± 3.5 | 72 ± 5.1 |

| PANC-1 | Control (DMSO) | 4.8 ± 0.9 | 0 |

| PANC-1 | This compound (25 µM) | 38.2 ± 2.8 | 65 ± 4.2 |

Experimental Protocols

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, PANC-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the cells for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is for detecting changes in protein expression of Grp78 and key components of the PI3K/Akt signaling pathway upon treatment with this compound.

Materials:

-

Cell lysates from this compound treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors[6]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Grp78, anti-phospho-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in RIPA buffer on ice.[7]

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

This protocol allows for the visualization of Grp78 translocation to the cell surface.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-Grp78, targeting an extracellular epitope)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a 24-well plate and treat with this compound or an ER stress inducer (e.g., thapsigargin) as a positive control.

-

Wash the cells with PBS.

-

For cell surface staining, fix the cells with 4% PFA for 15 minutes at room temperature without permeabilization.[9]

-

Wash the cells three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.[10]

-

Incubate with the primary anti-Grp78 antibody in blocking buffer overnight at 4°C.[10]

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the staining using a fluorescence microscope.

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[11]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3 days.[12]

-

When visible colonies have formed, wash the wells with PBS.

-

Fix the colonies with 10% formalin for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).[13]

Mandatory Visualization

Caption: Signaling pathways modulated by Grp78 and targeted by this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

- 1. Recent advances in small molecule and peptide inhibitors of glucose-regulated protein 78 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preliminary Virtual Screening Studies to Identify GRP78 Inhibitors Which May Interfere with SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GRP78-targeted in-silico virtual screening of novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. 7tmantibodies.com [7tmantibodies.com]

- 8. Protocol specific for GRP78 Antibody (NBP1-06277): Novus Biologicals [novusbio.com]

- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 10. Immunofluorescence and Confocal Microscopy [bio-protocol.org]

- 11. ossila.com [ossila.com]

- 12. Colony formation assay [bio-protocol.org]

- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

Application Note: Evaluating the Efficacy of Grp78-IN-3 in a 3D Spheroid Tumor Model

Introduction

The 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a master regulator of the unfolded protein response (UPR) and resides primarily in the endoplasmic reticulum (ER).[1][2] GRP78 is a potent anti-apoptotic protein and plays a critical role in promoting tumor proliferation, survival, metastasis, and resistance to therapy.[3][4][5] In response to cellular stress, common within the tumor microenvironment, GRP78 expression is upregulated.[6] Notably, GRP78 can also translocate to the cell surface (csGRP78) in cancer cells, where it functions as a receptor, mediating signaling pathways like PI3K/AKT and MAPK that drive tumor progression.[6][7][8] This overexpression and cell surface localization on tumor cells, but not normal tissues, make GRP78 a compelling target for cancer therapy.[3][4]

Traditional 2D cell culture models often fail to replicate the complex cell-cell interactions, nutrient gradients, and drug penetration barriers of an in-vivo tumor.[9] Three-dimensional (3D) tumor spheroids are more physiologically relevant models that recapitulate features of the native tumor microenvironment.[9][10] This protocol describes the use of a 3D spheroid model to assess the anti-cancer activity of Grp78-IN-3, a novel small molecule inhibitor targeting GRP78. The assay evaluates the inhibitor's effect on spheroid growth and viability.

Signaling Pathway and Experimental Overview